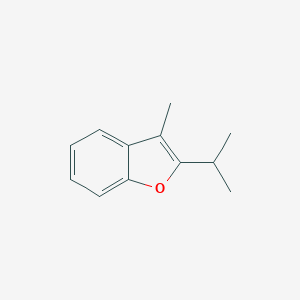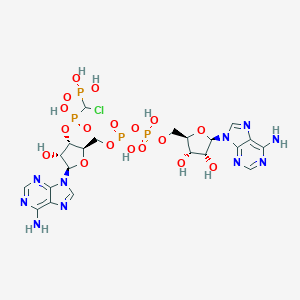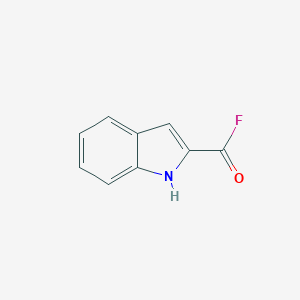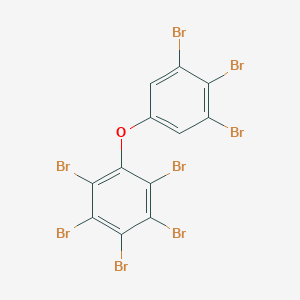
2,3,3',4,4',5,5',6-Octabromodiphenyl ether
Overview
Description
2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to enhance fire resistance in materials such as plastics, textiles, and electronic equipment . The compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant.
Mechanism of Action
Target of Action
2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether, also known as Benzene, pentabromo(3,4,5-tribromophenoxy)-, is a brominated flame retardant . It primarily targets the thyroid hormone-binding protein . This protein plays a crucial role in the regulation of thyroid hormones, which are essential for metabolism and development.
Pharmacokinetics
It is known that the compound is quite stable and has low solubility in water . This suggests that it may have low bioavailability and could accumulate in the body over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether. For example, the compound’s stability and low water solubility suggest that it may persist in the environment for a long time . This could lead to long-term exposure and accumulation in the body. Furthermore, the compound’s efficacy as a flame retardant can be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Cellular Effects
As a member of the PBDEs, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is not well-defined. It’s known that PBDEs can have binding interactions with biomolecules and can influence enzyme activity and gene expression
Dosage Effects in Animal Models
Studies on related PBDEs suggest that these compounds can have toxic or adverse effects at high doses , but specific information for this compound is lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires controlled conditions, including specific temperatures and reaction times, to ensure the selective bromination of the diphenyl ether molecule .
Industrial Production Methods: Commercial production of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether involves large-scale bromination processes. These processes are designed to achieve high yields and purity of the final product. The industrial methods often utilize continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for flame retardant applications .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of brominated phenols and other oxidation products.
Reduction: Reduction reactions can convert the brominated compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and substituted diphenyl ethers .
Scientific Research Applications
2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether has a wide range of scientific research applications:
Comparison with Similar Compounds
Decabromodiphenyl ether: Another brominated flame retardant with a higher bromine content.
Pentabromodiphenyl ether: A related compound with fewer bromine atoms.
Hexabromodiphenyl ether: Similar in structure but with six bromine atoms.
Uniqueness: 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between high flame-retardant efficiency and manageable environmental persistence. Its intermediate bromine content makes it effective while potentially less persistent than higher brominated compounds like decabromodiphenyl ether .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKCYDBEYHNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074776 | |
| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-56-7 | |
| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,5',6-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC12H1GS4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


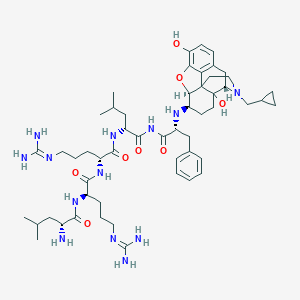

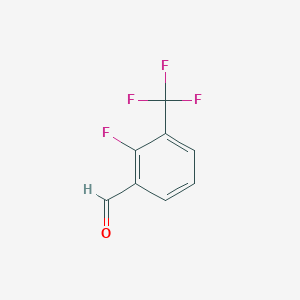
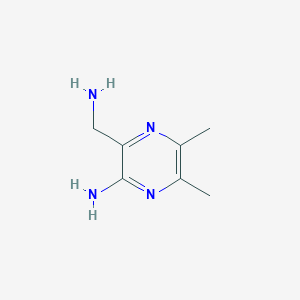
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
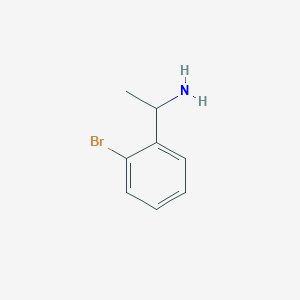
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)
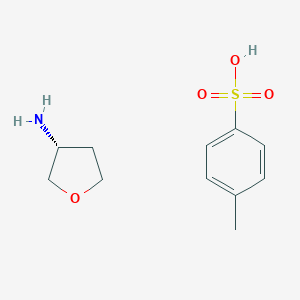
![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)
